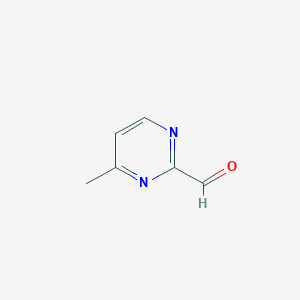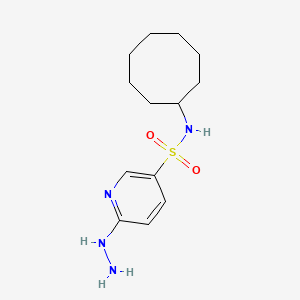
5,6-Difluoroquinazolin-4(3H)-one
Descripción general
Descripción
“5,6-Difluoroquinazolin-4(3H)-one” is a chemical compound. However, the information available is limited and does not provide a detailed description1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “5,6-Difluoroquinazolin-4(3H)-one”.Molecular Structure Analysis
The molecular structure analysis of “5,6-Difluoroquinazolin-4(3H)-one” is not available in the sources I searched.Chemical Reactions Analysis
The chemical reactions involving “5,6-Difluoroquinazolin-4(3H)-one” are not documented in the sources I searched.Physical And Chemical Properties Analysis
The physical and chemical properties of “5,6-Difluoroquinazolin-4(3H)-one” are not documented in the sources I searched.Aplicaciones Científicas De Investigación
Antioxidant Activity Research
Quinazolinone derivatives have been explored for their antioxidant properties. Studies like those by Munteanu and Apetrei (2021) reviewed analytical methods used in determining antioxidant activity, including assays that could be applicable to quinazolinone derivatives for assessing their antioxidant capacity. These methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, provide insights into the potential antioxidant activities of compounds like 5,6-Difluoroquinazolin-4(3H)-one by evaluating their ability to scavenge free radicals and reduce oxidants (Munteanu & Apetrei, 2021).
Anticancer and Antimicrobial Applications
Quinazolinone derivatives have been studied for their anticancer and antimicrobial properties. For example, research into novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, which share structural similarities with quinazolinones, highlights the potential for these compounds to serve as prototypes for new drugs with diverse biological activities, including antimicrobial and anticancer effects (Ferreira et al., 2013).
Environmental and Industrial Applications
Research on redox mediators and their use in treating organic pollutants presents another area where quinazolinone derivatives could be relevant. The study by Husain and Husain (2007) on enzymatic approaches for the degradation of recalcitrant compounds in wastewater highlights the potential utility of quinazolinone derivatives in environmental remediation processes, given their chemical properties that could support redox reactions (Husain & Husain, 2007).
Safety And Hazards
The safety and hazards associated with “5,6-Difluoroquinazolin-4(3H)-one” are not documented in the sources I searched.
Direcciones Futuras
The future directions for the research and application of “5,6-Difluoroquinazolin-4(3H)-one” are not documented in the sources I searched.
Propiedades
IUPAC Name |
5,6-difluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIFTPNSQJFACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=CNC2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoroquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



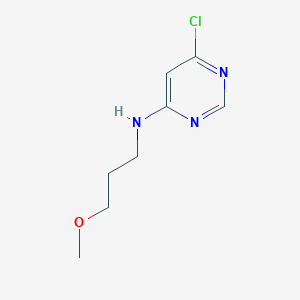
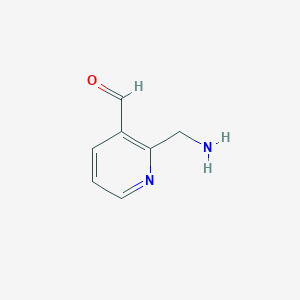
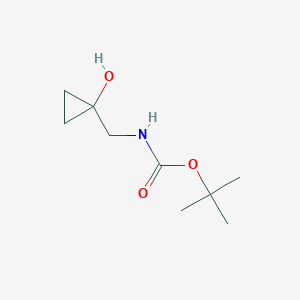
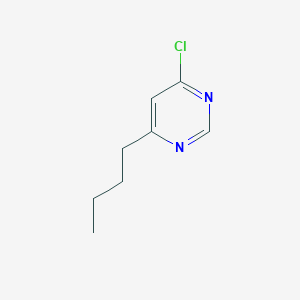
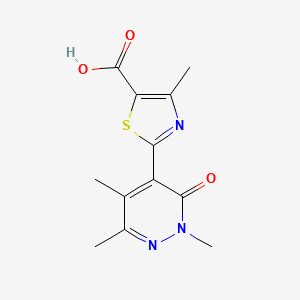

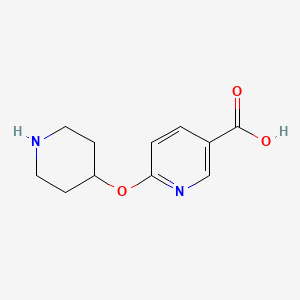

![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)
![1-[2-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B1437677.png)
![tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate](/img/structure/B1437678.png)

